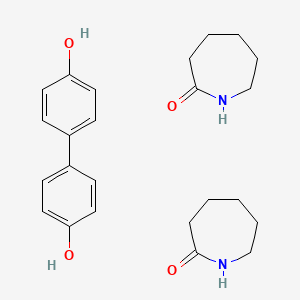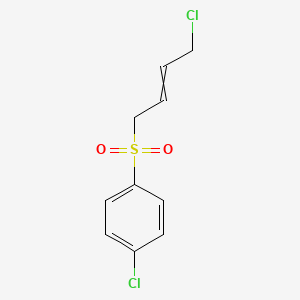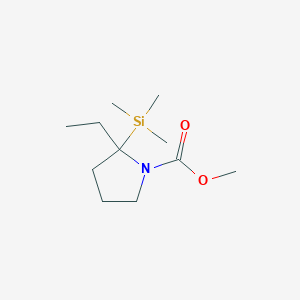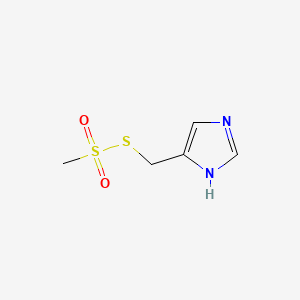![molecular formula C27H33OP B12614436 Oxotris[2-(propan-2-yl)phenyl]-lambda~5~-phosphane CAS No. 918962-29-5](/img/structure/B12614436.png)
Oxotris[2-(propan-2-yl)phenyl]-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxotris[2-(propan-2-yl)phenyl]-lambda~5~-phosphane is a chemical compound with a complex structure that includes a phosphorus atom bonded to three 2-(propan-2-yl)phenyl groups and an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxotris[2-(propan-2-yl)phenyl]-lambda~5~-phosphane typically involves the reaction of phosphorus trichloride with 2-(propan-2-yl)phenyl lithium reagents. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to control the exothermic nature of the reaction. After the initial reaction, the mixture is allowed to warm to room temperature, and the product is isolated through standard purification techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes using larger reaction vessels, automated stirring, and temperature control systems. The use of continuous flow reactors can also enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxotris[2-(propan-2-yl)phenyl]-lambda~5~-phosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphines depending on the reagents used.
Scientific Research Applications
Oxotris[2-(propan-2-yl)phenyl]-lambda~5~-phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be used in the study of biological phosphorus-containing compounds.
Industry: Used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Oxotris[2-(propan-2-yl)phenyl]-lambda~5~-phosphane involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets include metal ions, and the pathways involved are typically related to catalytic processes in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A widely used ligand in coordination chemistry.
Tris(2,4,6-trimethoxyphenyl)phosphine: Another phosphine ligand with different substituents.
Uniqueness
Oxotris[2-(propan-2-yl)phenyl]-lambda~5~-phosphane is unique due to the presence of the 2-(propan-2-yl)phenyl groups, which provide steric hindrance and electronic effects that can influence its reactivity and selectivity in catalytic processes. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
CAS No. |
918962-29-5 |
|---|---|
Molecular Formula |
C27H33OP |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
1-bis(2-propan-2-ylphenyl)phosphoryl-2-propan-2-ylbenzene |
InChI |
InChI=1S/C27H33OP/c1-19(2)22-13-7-10-16-25(22)29(28,26-17-11-8-14-23(26)20(3)4)27-18-12-9-15-24(27)21(5)6/h7-21H,1-6H3 |
InChI Key |
DIXXXRCMJMAZAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1P(=O)(C2=CC=CC=C2C(C)C)C3=CC=CC=C3C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Acetyl-N-[2-(4-chlorophenoxy)phenyl]piperidine-4-carboxamide](/img/structure/B12614353.png)


amino}oxidanide](/img/structure/B12614371.png)

![(2S)-2-[[3,5-bis[[[(1S)-1-carboxy-3-methylbutyl]amino]methyl]phenyl]methylamino]-4-methylpentanoic acid](/img/structure/B12614379.png)
![(1S)-1,4-Diphenyl-1-[(triphenylmethyl)amino]but-3-en-2-one](/img/structure/B12614381.png)


![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-(2-phenylethyl)urea](/img/structure/B12614387.png)
![4-(Ethylsulfanyl)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12614397.png)
![5-{4-[(Prop-2-yn-1-yl)sulfanyl]-1,2,5-thiadiazol-3-yl}pyrimidine](/img/structure/B12614402.png)


